[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid
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Overview
Description
[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid is a chemical compound with the molecular formula C11H7Cl2NO3 and a molecular weight of 272.087 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with chlorine atoms at positions 5 and 7, and an acetic acid moiety attached via an oxygen atom at position 8 .
Preparation Methods
The synthesis of [(5,7-Dichloroquinolin-8-yl)oxy]acetic acid typically involves the reaction of 5,7-dichloro-8-quinolinol with chloroacetic acid under basic conditions . The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(5,7-Dichloroquinolin-8-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid can be compared with other similar compounds, such as:
5,7-Dichloro-8-quinolinol: This compound lacks the acetic acid moiety and has different chemical properties and applications.
Cloquintocet: A related compound with a similar quinoline structure but different substituents, used as a herbicide safener.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
92146-38-8 |
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Molecular Formula |
C11H7Cl2NO3 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
2-(5,7-dichloroquinolin-8-yl)oxyacetic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c12-7-4-8(13)11(17-5-9(15)16)10-6(7)2-1-3-14-10/h1-4H,5H2,(H,15,16) |
InChI Key |
NJYVIGAFFXUJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OCC(=O)O)N=C1 |
Origin of Product |
United States |
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